molecular formula C40H24N8OTi B14894126 oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

Cat. No.: B14894126
M. Wt: 680.5 g/mol
InChI Key: GNZXTMFGHRXKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrin complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is known for its unique structure, which includes a titanium ion coordinated to a porphyrin ring substituted with pyridyl groups

Properties

Molecular Formula

C40H24N8OTi

Molecular Weight

680.5 g/mol

IUPAC Name

oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

InChI

InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q-2;;+2

InChI Key

GNZXTMFGHRXKDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.O=[Ti+2]

Origin of Product

United States

Preparation Methods

The synthesis of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide typically involves the following steps:

    Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrapyridin-4-ylporphyrin, is synthesized through the condensation of pyrrole and pyridine-4-carbaldehyde under acidic conditions.

    Metalation: The synthesized porphyrin ligand is then reacted with a titanium precursor, such as titanium tetrachloride, in the presence of a base to form the oxotitanium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product with high purity

Chemical Reactions Analysis

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as sodium borohydride or hydrazine are commonly used.

    Substitution: The pyridyl groups in the porphyrin ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Complexation: The compound can form complexes with other metal ions or ligands, which can alter its chemical and physical properties

Scientific Research Applications

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide involves the interaction of the titanium center with various substrates. In catalysis, the titanium center facilitates electron transfer processes, leading to the activation of substrates and the formation of reaction intermediates. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that induce cell damage and apoptosis .

Comparison with Similar Compounds

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide can be compared with other similar compounds, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.